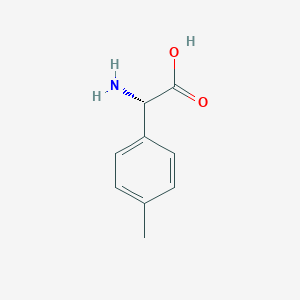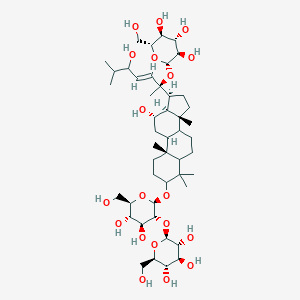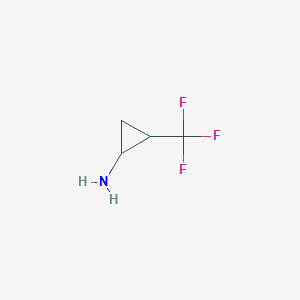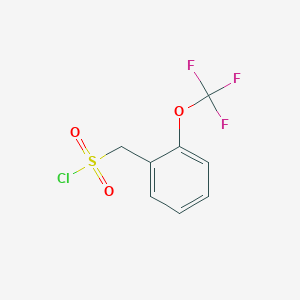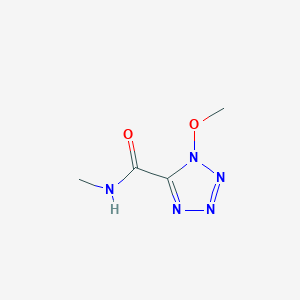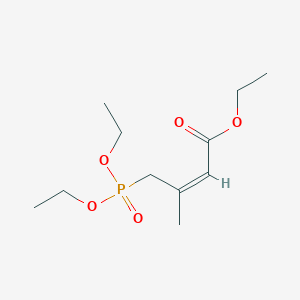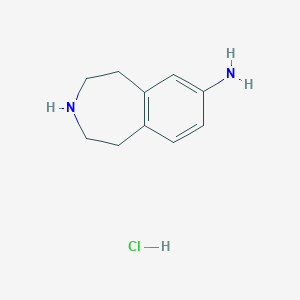
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride
カタログ番号 B056577
CAS番号:
188412-52-4
分子量: 198.69 g/mol
InChIキー: ABLZOFGQVQJZSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride” is a chemical compound. It is related to the compound “Benazepril Related Compound A” which has the molecular formula C24H28N2O5 . Another related compound is “2,3,4,5-tetrahydro-1H-benzo [b]azepin-7-ol hydrobromide” with the IUPAC name 2,3,4,5-tetrahydro-1H-benzo [b]azepin-7-ol hydrobromide .
Synthesis Analysis
The synthesis of benzazepines, which includes “2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride”, has been studied extensively. The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular structure of benzazepines, including “2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride”, is characterized by an azepine ring annulated with a benzene ring. Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzazepines include cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZOFGQVQJZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride | |
Synthesis routes and methods
Procedure details


To a solution of 2,3,4,5-tetrahydro-7-nitro-1H-3-benzazepine hydrochloride (1.68 g, 7.35 mmol) in ethanol (100 ml) was added 5% palladium on carbon (0.2 g) and the solution was placed on a Paar Hydrogenator Apparatus and pressurized with 45 psi of hydrogen. After the theoretical uptake of hydrogen had been achieved (2 h), the catalyst was filtered off and washed with water (25 ml). The filtrate was concentrated. Absolute ethanol was added and evaporated until all of the water had been evaporated and a solid formed. The solid was dissolved in hot ethanol (50 ml) and the product was precipitated by the addition of ether (75 ml). The solid was collected and air-dried to give the product as an off-white solid (2.43 g (94%)), m.p. 288-91° C.
Quantity
1.68 g
Type
reactant
Reaction Step One






Name
Yield
94%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

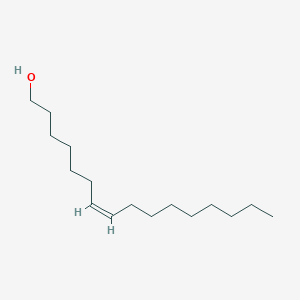
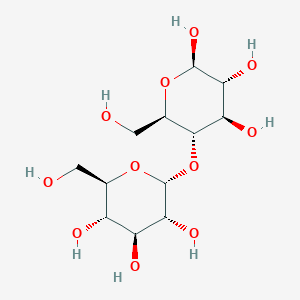
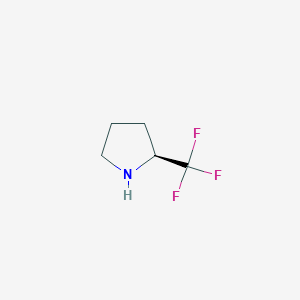
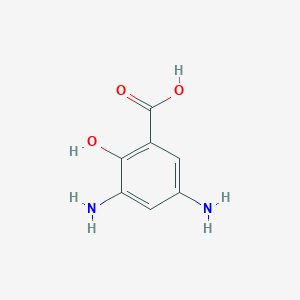
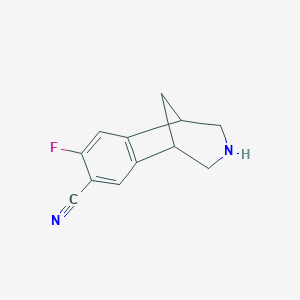
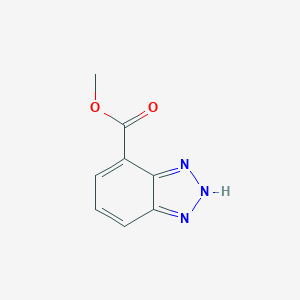
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
